molecular formula C11H9N5O B7580433 2-(1H-Tetrazole-5-yl)-6-methoxyquinoline

2-(1H-Tetrazole-5-yl)-6-methoxyquinoline

Cat. No.: B7580433
M. Wt: 227.22 g/mol
InChI Key: HBVZPYSCVYHRAD-UHFFFAOYSA-N
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Description

2-(1H-Tetrazole-5-yl)-6-methoxyquinoline is a heterocyclic compound that combines the structural features of tetrazole and quinoline Tetrazoles are known for their high nitrogen content and stability, while quinolines are recognized for their wide range of biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1H-Tetrazole-5-yl)-6-methoxyquinoline typically involves the formation of the tetrazole ring followed by its attachment to the quinoline moiety. One common method involves the cycloaddition reaction of azides with nitriles to form the tetrazole ring. For instance, the reaction of 6-methoxyquinoline-2-carbonitrile with sodium azide in the presence of a catalyst such as zinc chloride can yield the desired compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for catalyst optimization, and environmentally benign solvents to ensure sustainability and efficiency .

Chemical Reactions Analysis

Types of Reactions

2-(1H-Tetrazole-5-yl)-6-methoxyquinoline can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of 2-(1H-Tetrazole-5-yl)-6-methoxyquinoline involves its interaction with specific molecular targets. The tetrazole ring can mimic the carboxylate group, allowing it to bind to enzymes and receptors with high affinity. This binding can inhibit enzyme activity or modulate receptor function, leading to various biological effects. The quinoline moiety can intercalate into DNA, disrupting replication and transcription processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(1H-Tetrazole-5-yl)-6-methoxyquinoline is unique due to its combined structural features of tetrazole and quinoline, which confer distinct chemical reactivity and biological activity. Its ability to act as a bioisostere for carboxylic acids and its potential for DNA intercalation make it a valuable compound in medicinal chemistry .

Properties

IUPAC Name

6-methoxy-2-(2H-tetrazol-5-yl)quinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9N5O/c1-17-8-3-5-9-7(6-8)2-4-10(12-9)11-13-15-16-14-11/h2-6H,1H3,(H,13,14,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBVZPYSCVYHRAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)N=C(C=C2)C3=NNN=N3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9N5O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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